Cortistatin14
Overview
Description
Synthesis Analysis
The synthesis of Cortistatin14 and its analogs involves complex organic reactions, starting from common precursors assembled from fragments of structural complexity. Synthesis pathways for Cortistatins A, J, K, and L have been developed, highlighting the possibility of similar biosynthetic pathways in nature (Flyer, Si, & Myers, 2010). Additionally, efficient methodologies have been established for constructing the pentacyclic framework of cortistatins, showcasing key strategies like Knoevenagel reaction, electrocyclization, and radical addition (Yamashita, Iso, & Hirama*, 2008).
Molecular Structure Analysis
The molecular structure of Cortistatin14 is characterized by its steroidal skeleton, unique among marine natural products. Structural and compositional determinants have been explored to understand its distinct biological activities, such as effects on sleep physiology and hippocampal function. Studies have indicated that the cyclic structure of cortistatin analogs, including those with N-terminal proline and C-terminal lysine amide, exhibit cortistatin-like activities (Criado et al., 1999).
Chemical Reactions and Properties
Chemical reactions involved in the synthesis of Cortistatin14 include directed geminal C−H bisoxidation, fragmentation cascades, chemoselective cyclization, and selective hydrogenation. These reactions have been critical in achieving the complex steroidal framework of cortistatins and highlight the molecule's unique chemical reactivity (Shenvi et al., 2008).
Physical Properties Analysis
While specific studies focusing exclusively on the physical properties of Cortistatin14 are limited, the general physical characteristics of cortistatins can be inferred from their molecular structure. These include solubility, melting points, and specific optical rotations, which are influenced by the steroidal framework and functional groups present in the molecule.
Chemical Properties Analysis
The chemical properties of Cortistatin14, such as reactivity, stability, and interactions with biological receptors, are defined by its unique steroidal alkaloid structure. The molecule's ability to inhibit endothelial cell proliferation and exhibit antiangiogenic activity is a testament to its distinct chemical properties, which have been leveraged in synthetic approaches to create analogs with similar or enhanced biological activities (Kotoku et al., 2012).
Scientific Research Applications
1. Neuroprotection in Sepsis-Associated Encephalopathy
- Summary of Application : Cortistatin-14 has been shown to play a crucial role in sepsis, particularly in sepsis-associated encephalopathy. It appears to have a neuroprotective effect against microglial activation and blood-brain barrier disruption, which are common in this condition .
- Methods of Application : The study used a mouse model to explore the neuroprotective role of cortistatin-14 in sepsis-associated encephalopathy .
- Results : The study found that cortistatin-14 had a significant neuroprotective effect in the mouse model of sepsis-associated encephalopathy .
2. Antidepressant Effects
- Summary of Application : Cortistatin-14 has been found to induce antidepressant-like effects in mice. It mediates these effects through the ghrelin and GABAA receptor signaling pathway .
- Methods of Application : The study tested the behavioral effects of cortistatin-14 in a variety of classical rodent models of depression .
- Results : The study found that cortistatin-14 produced antidepressant-like effects in the rodent models of depression. It did not alter locomotor activity levels. The antidepressant-like effects were significantly reversed by a ghrelin receptor antagonist .
3. Endocrine Activities
- Summary of Application : Cortistatin-14 has been found to interact with GHRH and ghrelin in humans, suggesting a role in endocrine activities .
- Methods of Application : The study explored the interaction of cortistatin-14 with GHRH and ghrelin in humans .
- Results : The study found that cortistatin-14 does interact with GHRH and ghrelin in humans .
4. Modulation of Depression Processes
- Summary of Application : Cortistatin-14 has been found to modulate depression processes via the ghrelin and GABA A receptor . It suggests that cortistatin may represent a novel strategy for the treatment of depression disorders .
- Methods of Application : The study tested the behavioral effects of Cortistatin-14 in a variety of classical rodent models of depression .
- Results : The study found that Cortistatin-14 produced antidepressant-like effects, and these effects were significantly reversed by a ghrelin receptor antagonist .
4. Modulation of Depression Processes
- Summary of Application : Cortistatin-14 has been found to modulate depression processes via the ghrelin and GABA A receptor . It suggests that cortistatin may represent a novel strategy for the treatment of depression disorders .
- Methods of Application : The study tested the behavioral effects of Cortistatin-14 in a variety of classical rodent models of depression .
- Results : The study found that Cortistatin-14 produced antidepressant-like effects, and these effects were significantly reversed by a ghrelin receptor antagonist .
Safety And Hazards
Future Directions
Cortistatin-14 has shown promise in the modulation of depression processes via the ghrelin and GABA A receptor . It may represent a novel strategy for the treatment of depression disorders . Furthermore, Cortistatin-14 has been suggested as a promising therapeutic target for various hormonal disorders characterized by glucocorticoid excess .
properties
IUPAC Name |
(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPLNQJNRBRNY-WYYADCIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H113N19O19S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583202 | |
Record name | PUBCHEM_16133803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1721.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cortistatin14 | |
CAS RN |
186901-48-4 | |
Record name | PUBCHEM_16133803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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